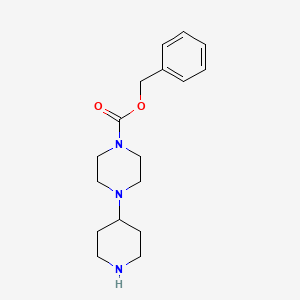

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Description

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked to a piperidine moiety via a carbamate (Cbz) group. This dual-ring system is prevalent in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets, such as enzymes and receptors . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes.

Properties

IUPAC Name |

benzyl 4-piperidin-4-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(22-14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-18-9-7-16/h1-5,16,18H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACRFNIXBHAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolytic Deprotection of tert-Butyl 4-(1-((Benzyloxy)Carbonyl)Piperidin-4-yl)Piperazine-1-Carboxylate

The synthesis begins with tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate, a doubly protected intermediate. Hydrogenolysis using 5% Pd/C in tetrahydrofuran (THF) and water selectively removes the benzyloxycarbonyl (Cbz) group from the piperidine nitrogen, yielding tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Key parameters include:

-

Catalyst : 5% Pd/C (eggshell type, 52.3% water content)

-

Conditions : H₂ atmosphere, room temperature, 16 hours

This step preserves the tert-butyl carbamate (Boc) group on the piperazine nitrogen, which is subsequently removed via acidolysis.

Acid-Mediated Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, generating 4-(piperidin-4-yl)piperazine as a free diamine. Neutralization with aqueous NaHCO₃ followed by extraction into DCM isolates the product.

Selective Carbamate Formation with Benzyl Chloroformate

The free piperazine is reacted with benzyl chloroformate under controlled basic conditions to install the benzyl carbamate moiety selectively. Key considerations include:

-

Solvent : Dichloromethane or THF

-

Base : Triethylamine (2.1 equiv)

-

Stoichiometry : 1.05 equiv benzyl chloroformate to favor mono-substitution

The product, benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate, is purified via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Reductive Amination and Sequential Protection

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with ammonia using Raney nickel as a catalyst, forming piperidin-4-amine. This intermediate is coupled with 1-chloro-2-(chloroethyl)amine in a double nucleophilic substitution to construct the piperazine ring.

Carbamate Installation via Benzyl Chloroformate

The resultant 4-(piperidin-4-yl)piperazine is treated with benzyl chloroformate in the presence of NaHCO₃, yielding the target compound. This one-pot method avoids intermediate isolation but requires meticulous pH control (pH 8–9) to ensure mono-carbamation.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Hydrogenolysis Selectivity

Pd/C catalyzes the cleavage of benzyl ethers and carbamates without affecting tert-butyl groups due to steric hindrance. Increasing H₂ pressure (3–5 bar) accelerates reaction kinetics but risks over-reduction of aromatic rings.

Carbamate Formation Kinetics

Benzyl chloroformate reacts preferentially with the less hindered piperazine nitrogen. Computational studies suggest that the piperidin-4-yl group electronically deactivates the adjacent nitrogen, directing substitution to the distal site.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazinopyrrolidinones, while reduction can lead to various substituted piperazines .

Scientific Research Applications

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Table 2: Comparative NMR and Spectroscopic Data

Key Observations:

Biological Activity

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Structural Characteristics

This compound comprises a piperazine ring substituted with a benzyl group and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 288.39 g/mol. The structural components provide a scaffold that can be modified to enhance binding affinity and selectivity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound has been shown to exhibit:

- Antiproliferative Activity : It demonstrates notable antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

- Cholinesterase Inhibition : Research indicates that derivatives of this compound can act as dual inhibitors for cholinesterases, making them potential candidates for Alzheimer's disease treatment .

- MAGL Inhibition : The compound has been investigated for its ability to inhibit monoacylglycerol lipase (MAGL), which is relevant in the modulation of the endocannabinoid system. Some derivatives exhibited IC50 values as low as 0.84 µM, indicating strong inhibitory activity .

Synthesis Methods

The synthesis of this compound typically involves several key reactions, including:

- Formation of the Piperazine Ring : Reaction of piperazine with appropriate benzyl halides.

- Piperidine Modification : Introduction of the piperidine moiety through coupling reactions.

- Carboxylation : Final steps usually involve carboxylic acid derivatives to achieve the desired carboxylate structure.

These steps are performed under controlled conditions to maximize yield and purity.

Study on Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated its efficacy in inhibiting cell growth in various cancer models. The results indicated that modifications to the piperidine and piperazine rings significantly influenced binding affinity and selectivity towards cancer-related targets, suggesting potential pathways for drug development aimed at treating malignancies .

Cholinesterase Inhibition Research

In another investigation, derivatives of this compound were evaluated for their ability to inhibit cholinesterases. These compounds showed promising results in vitro, indicating their potential use in Alzheimer's disease therapy by enhancing acetylcholine levels in the brain .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Piperazine ring with benzyl group | Antiproliferative, MAGL inhibition | 19.9 - 75.3 µM (cancer cells) |

| Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Similar structure without benzyl group | Varies based on modifications | Not specified |

| N'-2-(4-benzylpiperidinpiperazin-1-yl)acylhydrazone | Acylhydrazone derivative | Cholinesterase inhibition | Not specified |

Q & A

Q. What are the common synthetic routes for preparing Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- N-Cbz-protected intermediates : Reacting N-Cbz-4-piperidone with benzyl piperazine-1-carboxylate under basic conditions (e.g., DIPEA in DCM) yields the target compound with high purity (94%) .

- Allylic amination : Using iridium-catalyzed conditions (50°C in DMF) with allylic acetates and benzyl piperazine-1-carboxylate achieves regio- and enantioselective synthesis (up to 98% yield) .

Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates.

- Catalyst loading : Iridium catalysts (1–5 mol%) balance cost and enantioselectivity (ee >90%) .

Q. How is the compound purified, and what chromatographic systems are effective?

- Flash column chromatography with gradients of heptane:isopropyl acetate (20:1 to 5:1) or hexane:ethyl acetate (8:1) resolves impurities effectively .

- TLC monitoring (Rf values: 0.12–0.42) guides solvent selection. For example, Rf = 0.27 in heptane:isopropyl acetate (2:1) confirms optimal polarity for separation .

Q. What spectroscopic methods confirm the compound’s structure?

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm) for the benzyl group and piperazine/piperidine backbone signals (δ 2.5–4.0 ppm) .

- HRMS : Molecular ion [M+H]+ matches theoretical mass (e.g., m/z 316.18 for C18H25N3O2) .

- FTIR : Carbamate C=O stretches at ~1700 cm⁻¹ confirm the ester linkage .

Advanced Research Questions

Q. How can low yields in enantioselective synthesis be addressed?

Low yields (e.g., 57% in certain allylic aminations ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

Q. How is enantiomeric excess (ee) quantified, and what methods validate stereochemical purity?

Q. How can contradictory data between NMR and HRMS be resolved?

Discrepancies often stem from impurities or isotopic interference. Steps include:

Q. What computational methods support structural analysis of derivatives?

- DFT calculations : Predict NMR chemical shifts and optimize geometries for comparison with experimental data .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.